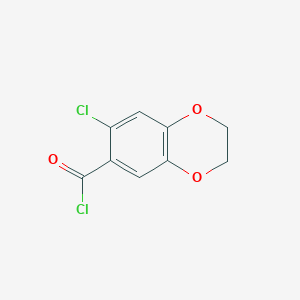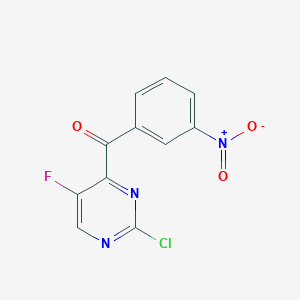![molecular formula C12H16O3 B11716677 (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de alcohol 3,4-dimetoxifeniletil.
Epoxidación: El alcohol se somete luego a epoxidación utilizando reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el peróxido de hidrógeno en presencia de un catalizador como el isopropoxido de titanio(IV). Las condiciones de reacción generalmente implican un solvente como el diclorometano y se llevan a cabo a bajas temperaturas para asegurar la selectividad y el rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de (2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano puede involucrar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de catalizadores inmovilizados y condiciones de reacción optimizadas puede mejorar aún más el rendimiento y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo de oxirano se puede oxidar para formar dioles utilizando reactivos como el tetróxido de osmio o el permanganato de potasio.
Reducción: La reducción del anillo de oxirano puede producir alcoholes, típicamente utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de oxirano, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Tetróxido de osmio, permanganato de potasio, agua y acetona.
Reducción: Hidruro de litio y aluminio, éter y bajas temperaturas.
Sustitución: Nucleófilos como aminas, tioles y alcoholes en presencia de una base como el hidróxido de sodio.
Principales productos formados
Dioles: Formados a partir de reacciones de oxidación.
Alcoholes: Formados a partir de reacciones de reducción.
Derivados sustituidos: Formados a partir de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
(2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano implica su interacción con objetivos moleculares como enzimas y receptores. El anillo de oxirano puede sufrir reacciones de apertura de anillo, formando enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas. Esto puede conducir a la modulación de las vías biológicas y al ejercicio de sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
(2S)-2-[2-(3,4-dimetoxifenil)etil]oxirano: El enantiómero del compuesto con propiedades químicas similares pero diferente actividad biológica.
2-[2-(3,4-dimetoxifenil)etil]oxirano: La mezcla racémica de ambos enantiómeros.
2-[2-(3,4-dimetoxifenil)etil]oxetano: Un compuesto similar con un anillo de oxetano en lugar de un anillo de oxirano.
Singularidad
(2R)-2-[2-(3,4-dimetoxifenil)etil]oxirano es único debido a su estereoquímica específica, que puede influir en su reactividad e interacciones con los objetivos biológicos. La presencia del grupo 3,4-dimetoxifenil también confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1 |
Clave InChI |
IYVLJCAIFRGOIA-SNVBAGLBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


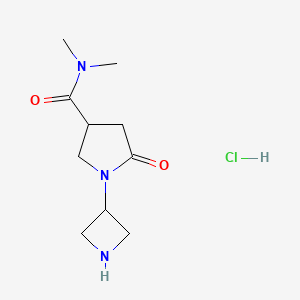
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
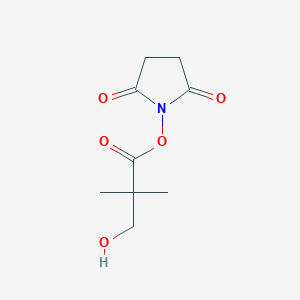
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
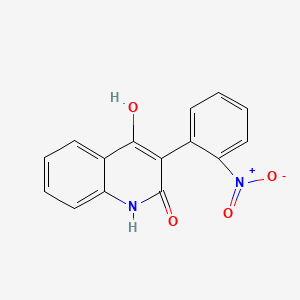
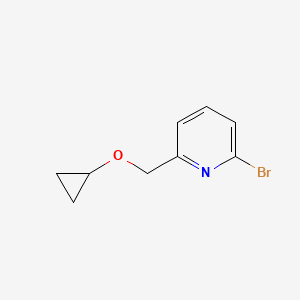

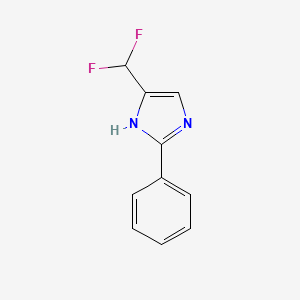

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
